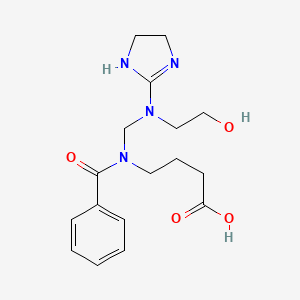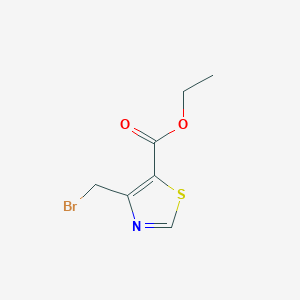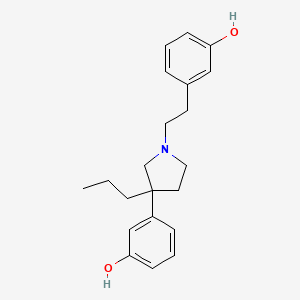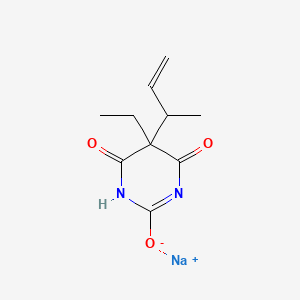
L-Alanine, 2-amino-2-oxoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine,2-amino-2-oxoethyl ester(9ci) is a derivative of the amino acid L-alanine. It is characterized by the presence of an ester group at the carboxyl end of the alanine molecule. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,2-amino-2-oxoethyl ester(9ci) typically involves the esterification of L-alanine. One common method is to react L-alanine with an appropriate alcohol in the presence of a strong acid catalyst. For example, treating L-alanine with ethanol and sulfuric acid can yield the ethyl ester of L-alanine. The reaction conditions often require heating under reflux to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of L-Alanine,2-amino-2-oxoethyl ester(9ci) may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction time. The purification of the ester product is typically achieved through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine,2-amino-2-oxoethyl ester(9ci) can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Aplicaciones Científicas De Investigación
L-Alanine,2-amino-2-oxoethyl ester(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which L-Alanine,2-amino-2-oxoethyl ester(9ci) exerts its effects depends on the specific context of its use. In biological systems, it may act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The ester group can be hydrolyzed by esterases, releasing the parent amino acid, L-alanine, which can then enter metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanine ethyl ester: Similar structure but with an ethyl group instead of the oxoethyl group.
L-Alanine methyl ester: Similar structure but with a methyl group instead of the oxoethyl group.
L-Alanine,2-amino-2-oxoethyl amide: Similar structure but with an amide group instead of the ester group.
Uniqueness
L-Alanine,2-amino-2-oxoethyl ester(9ci) is unique due to the presence of the oxoethyl ester group, which imparts distinct reactivity and properties compared to other esters and amides of L-alanine. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C5H10N2O3 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(2-amino-2-oxoethyl) (2S)-2-aminopropanoate |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(9)10-2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m0/s1 |
Clave InChI |
SFEWUVLLRMZYAD-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](C(=O)OCC(=O)N)N |
SMILES canónico |
CC(C(=O)OCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


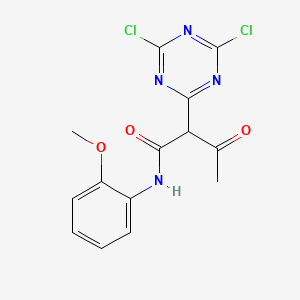
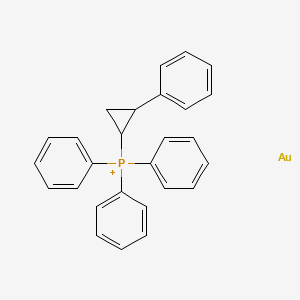
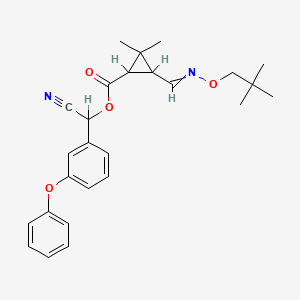
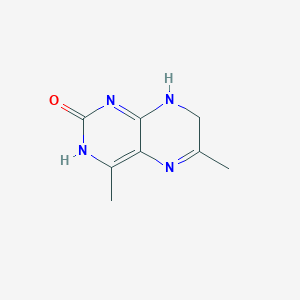
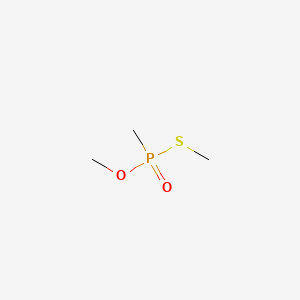
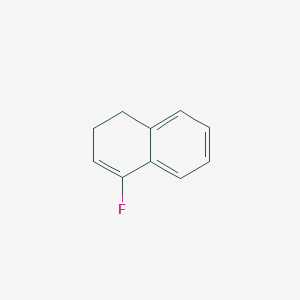
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
